molecular formula C5H12N2O B2982191 2-Methyl-2-(methylamino)propanamide CAS No. 23232-69-1

2-Methyl-2-(methylamino)propanamide

Cat. No.: B2982191
CAS No.: 23232-69-1
M. Wt: 116.164
InChI Key: YTSVIBZGAFTNCI-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)propanamide (CAS 23232-69-1) is an organic compound with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol. Its IUPAC name reflects its branched structure: a propanamide backbone substituted with a methyl group and a methylamino group at the second carbon. The compound exists as a powder and is characterized by the SMILES string CC(C)(C(=O)N)NC and the InChIKey YTSVIBZGAFTNCI-UHFFFAOYSA-N . It is cataloged as a life science reagent and is available in various purity grades, including pharmaceutical and technical grades, for research and industrial applications .

Properties

IUPAC Name

2-methyl-2-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,7-3)4(6)8/h7H,1-3H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSVIBZGAFTNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Methyl-2-(methylamino)propanamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Methyl-2-(methylamino)propanamide exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-methyl-2-(methylamino)propanamide exhibit diverse modifications that influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications Reference
This compound C₅H₁₂N₂O 116.16 Methylamino group at C2 Base compound; used in life science research
N-(3-Chlorophenyl)-2-methyl-2-(methylamino)propanamide C₁₁H₁₅ClN₂O 230.70 3-Chlorophenyl group attached to amide nitrogen Enhanced lipophilicity; potential medicinal chemistry applications
2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride C₈H₁₈ClN₃O 207.70 Piperazine ring replacing methylamino group Improved water solubility (salt form); used in drug discovery
2-(4-Methoxybenzenethio)propanamide C₁₀H₁₃NO₂S 211.28 Thioamide group and 4-methoxybenzenethio substituent Altered electronic properties; synthetic intermediate for organosulfur chemistry
2-Cyano-2-methylpropanamide C₅H₈N₂O 112.13 Cyano group at C2 Electron-withdrawing effect; precursor in peptide synthesis
N-(2-Methylphenyl)-2-(propylamino)propanamide C₁₃H₂₀N₂O 220.31 Propylamino and 2-methylphenyl groups Increased hydrophobicity; studied in agrochemical research

Key Findings from Comparative Analysis

Replacing the methylamino group with a piperazine ring (as in ) introduces basicity and water solubility via hydrochloride salt formation, critical for bioavailability in pharmaceuticals.

Electronic Modifications Thioamide derivatives (e.g., ) exhibit reduced resonance stabilization compared to amides, increasing susceptibility to nucleophilic attack. Cyano-substituted analogs (e.g., ) display strong electron-withdrawing effects, altering acidity (pKa) and reactivity in condensation reactions.

Synthetic Accessibility Thioamide derivatives are synthesized via nucleophilic substitution using sodium thiolates (e.g., 4-methoxybenzenethiol in ), while cyano analogs are prepared via ammonolysis of cyano esters . Aromatic substituents (e.g., chlorophenyl in ) are introduced via coupling reactions, leveraging palladium catalysts or nucleophilic aromatic substitution.

Biological and Industrial Relevance Piperazine-containing analogs () are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with target proteins. Thioamides () are utilized in organocatalysis and as ligands in metal-organic frameworks (MOFs).

Biological Activity

2-Methyl-2-(methylamino)propanamide, also known as N,N-dimethyl-2-methylpropanamide, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme interactions and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to influence:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .
  • Receptor Modulation : Preliminary studies suggest it may interact with opioid receptors, potentially contributing to analgesic effects .

Antimicrobial Activity

A study exploring the antimicrobial properties of this compound revealed significant activity against various microbial strains. The compound demonstrated effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate potential applications in developing new antimicrobial agents.

Opioid Receptor Activation

In a recent investigation into synthetic opioids, this compound was evaluated for its activity at μ and κ-opioid receptors using the [35^{35}S]GTPγS assay. Results indicated that the compound activates these receptors, suggesting a potential role in pain management therapies .

Toxicological Profile

The toxicological assessment of this compound is critical for understanding its safety profile. Studies have indicated low acute toxicity levels; however, chronic exposure assessments are necessary to evaluate long-term effects on human health.

Risk Assessment Table

EndpointValue
LD50 (oral, rat)>2000 mg/kg
Skin Irritation (rabbit)Non-irritant
Eye Irritation (rabbit)Mild

These results suggest that while the compound has promising biological activities, careful consideration must be given to its safety in therapeutic applications .

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